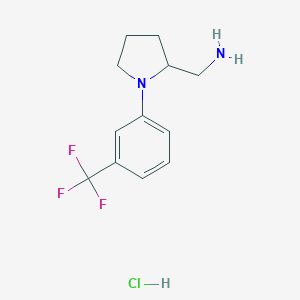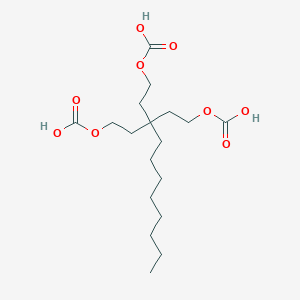
Octylmethane-tri-(2-oxabutanoic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octylmethane-tri-(2-oxabutanoic acid) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic molecule that belongs to the family of amphiphilic polymers, which are known for their unique properties such as solubility in both water and organic solvents.
Mechanism of Action
The mechanism of action of octylmethane-tri-(2-oxabutanoic acid) is not well understood. However, it is believed to interact with the cell membrane and alter its properties, leading to changes in cell signaling and gene expression. It has also been shown to interact with proteins and enzymes, leading to changes in their activity and function.
Biochemical and Physiological Effects:
Octylmethane-tri-(2-oxabutanoic acid) has been shown to have several biochemical and physiological effects. It has been shown to enhance the solubility and bioavailability of poorly soluble drugs, leading to improved therapeutic efficacy. It has also been shown to modify the surface properties of materials, leading to improved biocompatibility and mechanical properties. Additionally, it has been shown to interact with proteins and enzymes, leading to changes in their activity and function.
Advantages and Limitations for Lab Experiments
Octylmethane-tri-(2-oxabutanoic acid) has several advantages for lab experiments. It is relatively easy to synthesize, and the yield of the final product is high. It is also soluble in both water and organic solvents, making it versatile for various applications. However, it also has some limitations, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for octylmethane-tri-(2-oxabutanoic acid) research. One potential direction is the development of new drug delivery systems using this compound. Another direction is the development of new biomaterials with improved properties using this compound. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.
Conclusion:
Octylmethane-tri-(2-oxabutanoic acid) is a synthetic molecule that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method is relatively simple, and the yield of the final product is high. It has been extensively studied for its potential applications in drug delivery, surface modification, and biomaterials. Its mechanism of action is not well understood, but it is believed to interact with the cell membrane and alter its properties. It has several advantages for lab experiments, such as its solubility in both water and organic solvents, but also has some limitations, such as its potential toxicity. There are several future directions for research on this compound, including the development of new drug delivery systems and biomaterials, as well as further studies on its mechanism of action and potential toxicity.
Synthesis Methods
The synthesis of octylmethane-tri-(2-oxabutanoic acid) involves the reaction of octylmethane diisocyanate with diethylene glycol in the presence of a catalyst. The resulting product is then reacted with succinic anhydride to form the final product. The synthesis method is relatively simple, and the yield of the final product is high.
Scientific Research Applications
Octylmethane-tri-(2-oxabutanoic acid) has been extensively studied for its potential applications in various fields such as drug delivery, surface modification, and biomaterials. In drug delivery, it has been shown to enhance the solubility and bioavailability of poorly soluble drugs. In surface modification, it has been used to modify the surface properties of materials such as metals, ceramics, and polymers. In biomaterials, it has been used to develop materials with improved biocompatibility and mechanical properties.
properties
CAS RN |
142181-63-3 |
|---|---|
Product Name |
Octylmethane-tri-(2-oxabutanoic acid) |
Molecular Formula |
C18H38O9 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
3,3-bis(2-carboxyoxyethyl)undecyl hydrogen carbonate |
InChI |
InChI=1S/C18H32O9/c1-2-3-4-5-6-7-8-18(9-12-25-15(19)20,10-13-26-16(21)22)11-14-27-17(23)24/h2-14H2,1H3,(H,19,20)(H,21,22)(H,23,24) |
InChI Key |
VHZAMGFGXBIXHY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(CCOC(=O)O)(CCOC(=O)O)CCOC(=O)O |
Canonical SMILES |
CCCCCCCCC(CCOC(=O)O)(CCOC(=O)O)CCOC(=O)O |
synonyms |
8Me3oxabut octylmethane-tri-(2-oxabutanoic acid) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B116217.png)
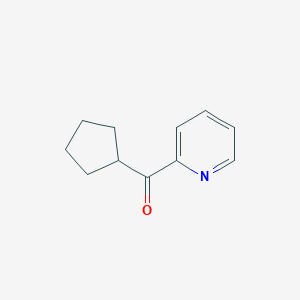
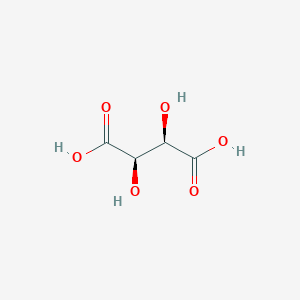
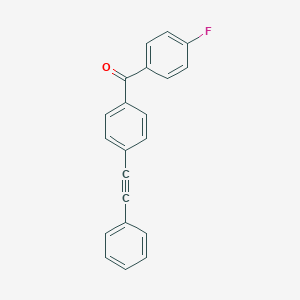
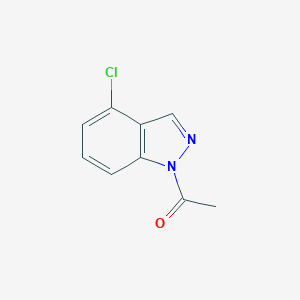
![(4S,6S)-4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B116230.png)
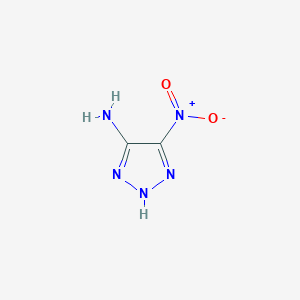

![(3R,4aR,6aS,10aS,10bR)-3-ethyl-5,10b-dimethyl-4,4a,6a,7,8,9,10,10a-octahydro-3H-benzo[h]isochromen-1-one](/img/structure/B116233.png)


